molecular formula C19H16N2O6 B4943918 6-nitro-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide

6-nitro-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide

Cat. No. B4943918
M. Wt: 368.3 g/mol
InChI Key: QCRJFKDDTXONFS-UHFFFAOYSA-N
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Description

6-nitro-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide is a chemical compound that belongs to the class of chromene derivatives. It has been studied extensively for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 6-nitro-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide involves the inhibition of various enzymes and signaling pathways involved in inflammation, cancer, and oxidative stress. It has been found to inhibit the activity of COX-2 (cyclooxygenase-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been found to inhibit the activity of various kinases such as AKT and ERK, which are involved in cancer cell proliferation and survival. Additionally, it has been found to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects:
6-nitro-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide has been found to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in various cell and animal models. It has also been found to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. Additionally, it has been found to improve glucose tolerance and insulin sensitivity in diabetic animal models.

Advantages and Limitations for Lab Experiments

6-nitro-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical and physical properties are well-characterized. It has also been found to have low toxicity and good solubility in various solvents. However, its limitations include its relatively low potency compared to other anti-inflammatory and anti-cancer agents, and its limited bioavailability in vivo.

Future Directions

There are several future directions for the study of 6-nitro-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide. One direction is to develop more potent analogs of this compound with improved bioavailability and specificity for various targets. Another direction is to study its potential use in combination with other anti-inflammatory and anti-cancer agents to enhance their efficacy. Additionally, further studies are needed to investigate its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.

Synthesis Methods

The synthesis of 6-nitro-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide involves the reaction between 4-propoxyaniline and 6-nitro-2-oxo-2H-chromene-3-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The reaction takes place in an organic solvent such as DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) under reflux conditions. The resulting product is purified by column chromatography or recrystallization.

Scientific Research Applications

6-nitro-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to have significant anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.

properties

IUPAC Name

6-nitro-2-oxo-N-(4-propoxyphenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O6/c1-2-9-26-15-6-3-13(4-7-15)20-18(22)16-11-12-10-14(21(24)25)5-8-17(12)27-19(16)23/h3-8,10-11H,2,9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRJFKDDTXONFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-nitro-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide

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